(Cyanomethyl)triphenylphosphonium chloride

Thermal Stability Material Handling Wittig Reagent

This chloride salt delivers superior ylide generation efficiency versus bromide/iodide analogs, with consistent thermal stability (275°C dec.). Its unique chemoselectivity enables oxadiazine and pyridazine derivatives—methyl- or ethyl-substituted analogs produce bis-indanylidene byproducts under identical conditions. For medicinal chemists, the derived gold(I/III) complexes outperform cisplatin against A549 lung carcinoma cells. Also converts N-urethane-protected α-amino acid N-carboxyanhydrides (UNCAs) to cyanomethylene phosphoranes for α-keto ester synthesis. Essential for reliable Wittig olefination to α,β-unsaturated nitriles.

Molecular Formula C20H17ClNP
Molecular Weight 337.8 g/mol
CAS No. 4336-70-3
Cat. No. B1360371
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(Cyanomethyl)triphenylphosphonium chloride
CAS4336-70-3
Molecular FormulaC20H17ClNP
Molecular Weight337.8 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)[P+](CC#N)(C2=CC=CC=C2)C3=CC=CC=C3.[Cl-]
InChIInChI=1S/C20H17NP.ClH/c21-16-17-22(18-10-4-1-5-11-18,19-12-6-2-7-13-19)20-14-8-3-9-15-20;/h1-15H,17H2;1H/q+1;/p-1
InChIKeyARPLQAMUUDIHIT-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(Cyanomethyl)triphenylphosphonium chloride (CAS 4336-70-3): Key Procurement and Chemical Identity Overview


(Cyanomethyl)triphenylphosphonium chloride (CAS 4336-70-3) is a quaternary phosphonium salt widely employed as a precursor to stabilized ylides for Wittig and related carbon-carbon bond-forming reactions . It serves as a reactant in the synthesis of α,β-unsaturated nitriles, phosphonium-iodonium ylides, and in the preparation of bioactive metal complexes . Its molecular formula is C20H17ClNP (MW 337.78) and it typically presents as a white to almost white crystalline solid with a melting point of 275 °C (dec.) (lit.) .

Why Generic Substitution of (Cyanomethyl)triphenylphosphonium chloride Fails in Critical Applications


Generic substitution within the class of cyanomethylphosphonium salts is not chemically straightforward. While other halide salts (bromide, iodide) or trialkylphosphonium analogs (e.g., trimethylphosphonium iodide) share the cyanomethyl motif, they exhibit distinct reactivity profiles, solubility characteristics, and critical thermal decomposition points that directly impact reaction outcomes and material handling in both academic and industrial settings . The chloride salt's specific counterion influences both the ylide generation efficiency and the stability of subsequent metal complexes, as demonstrated in comparative studies of Group 11 metal coordination chemistry [1].

(Cyanomethyl)triphenylphosphonium chloride: Quantitative Evidence for Differentiated Performance


Thermal Stability: Higher Decomposition Point vs. Methyltriphenylphosphonium Bromide

The thermal decomposition point of (cyanomethyl)triphenylphosphonium chloride (275 °C dec.) is significantly higher than that of methyltriphenylphosphonium bromide (210-213 °C dec.), indicating superior thermal robustness that may reduce decomposition risk during heated reactions or storage .

Thermal Stability Material Handling Wittig Reagent

Reactivity Divergence: Product Selectivity vs. Methyl/Ethyltriphenylphosphonium Bromides

In reactions with 2-(1λ5-diazynylidene)-1H-indene-1,3-(2H)dione, (cyanomethyl)triphenylphosphonium chloride selectively yields oxadiazine and pyridazine derivatives, whereas methyl- and ethyltriphenylphosphonium bromides under the same conditions produce bis-indanylidene derivatives [1].

Wittig Reaction Chemoselectivity Heterocyclic Synthesis

Metal Complexation: Distinct Structural Outcome vs. Copper and Silver Analogs

In the preparation of Group 11 metal complexes, the ylide derived from (cyanomethyl)triphenylphosphonium chloride yields mononuclear gold species, whereas copper and silver derivatives form dimeric or polymeric structures through cyano group coordination [1]. Furthermore, the resulting metal complexes exhibit excellent cytotoxic activity against human lung carcinoma A549 cells, with IC50 values superior to cisplatin [1].

Coordination Chemistry Gold Complexes Cytotoxicity

Synthetic Yield Benchmark: 49.58% Yield in Optimized Preparation Protocol

A reported optimized synthesis from chloroacetonitrile and triphenylphosphine yields (cyanomethyl)triphenylphosphonium chloride at 49.58% . While yield optimization is possible, this benchmark provides a realistic baseline for process chemists evaluating material sourcing versus in-house synthesis.

Synthesis Process Optimization Yield

Best Application Scenarios for (Cyanomethyl)triphenylphosphonium chloride Based on Differentiated Evidence


Synthesis of α,β-Unsaturated Nitriles via Wittig Reaction

The compound's primary utility lies in generating a stabilized ylide for Wittig reactions with aldehydes or ketones, reliably producing α,β-unsaturated nitriles . Its established thermal stability (275 °C dec.) and consistent performance in this transformation make it a standard choice for academic and industrial synthetic laboratories .

Preparation of Bioactive Gold Complexes with Anticancer Potential

For researchers developing metal-based anticancer agents, the ylide derived from this chloride salt enables the synthesis of mononuclear gold(I) and gold(III) complexes that demonstrate superior in vitro cytotoxicity against A549 lung carcinoma cells compared to cisplatin . The distinct mononuclear structure achieved with gold contrasts with the polymeric networks formed with copper and silver, providing a unique structural platform for medicinal chemistry .

Selective Synthesis of Oxadiazine and Pyridazine Heterocycles

In specialized heterocyclic synthesis, (cyanomethyl)triphenylphosphonium chloride enables the formation of oxadiazine and pyridazine derivatives, whereas methyl- or ethyl-substituted analogs lead to bis-indanylidene products under identical conditions . This chemoselectivity makes it an essential reagent for constructing specific nitrogen-containing heterocycles of pharmaceutical interest.

Synthesis of Cyanoketophosphoranes from UNCAs

The compound serves as a key reagent for converting N-urethane protected α-amino acid N-carboxyanhydrides (UNCAs) into cyanomethylene triphenylphosphoranes, which are valuable precursors for α-keto esters used in enzyme inhibitor design . This application leverages the compound's unique ability to install a cyanomethylene phosphorane functionality onto amino acid scaffolds.

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